molecular formula C25H16Cl2F6N2O2 B609374 4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol CAS No. 2289691-01-4

4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol

Cat. No. B609374
CAS RN: 2289691-01-4
M. Wt: 561.3054
InChI Key: VSDFDVBYONIJLD-UHFFFAOYSA-N
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Description

MYCi975, also known as NUCC-0200975, is a potent and selective MYC Inhibitor. MYCi975 disrupts MYC/MAX interaction, promotes MYC T58 phosphorylation and MYC degradation, and impairs MYC driven gene expression.

Scientific Research Applications

1. Treatment of Triple-Negative Breast Cancer (TNBC) MYCi975 has been studied as a potential treatment for triple-negative breast cancer (TNBC). It was found to have anti-proliferative and apoptosis-inducing effects on a panel of 14 breast cancer cell lines . The response to MYCi975 was inversely related to endogenous MYC levels, meaning that as MYC levels increased, the response to MYCi975 decreased . The study suggested that MYCi975 could be used in combination with other drugs like paclitaxel or doxorubicin for enhanced cell growth inhibition .

MYC/MAX Interaction Disruption

MYCi975 is an orally active MYC inhibitor that disrupts MYC/MAX interaction . This interaction is crucial for the function of MYC, a transcription factor that regulates a diverse set of gene networks including cell cycle progression, DNA replication and repair, immune response, metabolism, and apoptosis .

Promotion of MYC Degradation

In addition to disrupting MYC/MAX interaction, MYCi975 promotes MYC T58 phosphorylation and MYC degradation . This could potentially lead to the suppression of MYC-regulated lineage factors, which are often implicated in tumorigenesis .

Modulation of Epigenomic Landscape

MYCi975 has been found to alter the MYC and MAX cistromes and modulate the epigenomic landscape to regulate target gene expression . This could potentially lead to the selective inhibition of MYC target gene expression .

Potential Combination Therapies

MYCi975 has been suggested to be used in combination with other drugs for enhanced therapeutic effects. For example, it has been found to synergistically sensitize resistant prostate cancer cells to enzalutamide and estrogen receptor–positive breast cancer cells to 4-hydroxytamoxifen .

Impairment of MYC-Driven Gene Expression

MYCi975 impairs MYC-driven gene expression, which could potentially lead to the suppression of tumorigenesis .

properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDFDVBYONIJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol

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